4-{[2-(1H-pyrrol-1-yl)benzyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one
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Overview
Description
4-{[2-(1H-pyrrol-1-yl)benzyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique combination of a pyrrole ring and a spirocyclic oxaspirodecene moiety, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(1H-pyrrol-1-yl)benzyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-(1H-pyrrol-1-yl)benzylamine with a suitable spirocyclic ketone under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-{[2-(1H-pyrrol-1-yl)benzyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylamine moiety, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
4-{[2-(1H-pyrrol-1-yl)benzyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[2-(1H-pyrrol-1-yl)benzyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrrol-1-yl)benzoic acid: A simpler analog with a pyrrole ring attached to a benzoic acid moiety.
1-(4-(1H-Pyrrol-1-yl)phenyl)ethanone: Another related compound with a ketone functional group.
Uniqueness
4-{[2-(1H-pyrrol-1-yl)benzyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H22N2O2 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-[(2-pyrrol-1-ylphenyl)methylamino]-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C20H22N2O2/c23-19-14-18(20(24-19)10-4-1-5-11-20)21-15-16-8-2-3-9-17(16)22-12-6-7-13-22/h2-3,6-9,12-14,21H,1,4-5,10-11,15H2 |
InChI Key |
HFYYGNIQWFILGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=CC(=O)O2)NCC3=CC=CC=C3N4C=CC=C4 |
Origin of Product |
United States |
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